molecular formula C25H23NO9 B11050853 3-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide

3-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide

Cat. No. B11050853
M. Wt: 481.4 g/mol
InChI Key: HNCJITGISJTBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a furo[3,2-c]pyran ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the construction of the furo[3,2-c]pyran ring, and the introduction of the trimethoxyphenyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into binding sites and modulate the activity of its targets, potentially affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

properties

Molecular Formula

C25H23NO9

Molecular Weight

481.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide

InChI

InChI=1S/C25H23NO9/c1-12-7-17-21(25(28)34-12)20(13-5-6-15-16(8-13)33-11-32-15)23(35-17)24(27)26-14-9-18(29-2)22(31-4)19(10-14)30-3/h5-10,20,23H,11H2,1-4H3,(H,26,27)

InChI Key

HNCJITGISJTBAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C4=CC5=C(C=C4)OCO5)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.